molecular formula C21H20Cl2N2O B10821363 Q94 (hydrochloride hydrate)

Q94 (hydrochloride hydrate)

Cat. No.: B10821363
M. Wt: 387.3 g/mol
InChI Key: FOPYUSPZJBXRMQ-UHFFFAOYSA-N
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Description

Q94 (hydrochloride hydrate) is a chemical compound known for its role as a Gαq-signaling-biased antagonist of proteinase-activated receptor 1 (PAR1). This compound has garnered attention in scientific research due to its ability to inhibit intracellular calcium mobilization induced by thrombin or a PAR1-activating peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q94 (hydrochloride hydrate) involves the reaction of 1-[(4-chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole with hydrochloric acid in the presence of water to form the hydrochloride hydrate. The reaction conditions typically require controlled temperatures and specific solvents to ensure high purity and yield.

Industrial Production Methods

Industrial production of Q94 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. Quality control measures are implemented to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Q94 (hydrochloride hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and controlled temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.

Scientific Research Applications

Q94 (hydrochloride hydrate) has a wide range of applications in scientific research:

Mechanism of Action

Q94 (hydrochloride hydrate) exerts its effects by antagonizing proteinase-activated receptor 1 (PAR1). It inhibits the coupling of PAR1 to Gαq proteins, thereby preventing the activation of downstream signaling pathways that lead to intracellular calcium mobilization. This mechanism is particularly relevant in the context of thrombin-induced signaling .

Comparison with Similar Compounds

Similar Compounds

    SCH 79797: Another PAR1 antagonist with a different signaling bias.

    Vorapaxar: A clinically approved PAR1 antagonist used in the prevention of thrombotic cardiovascular events.

    Atopaxar: A PAR1 antagonist investigated for its potential in treating cardiovascular diseases.

Uniqueness of Q94 (hydrochloride hydrate)

Q94 (hydrochloride hydrate) is unique due to its Gαq-signaling bias, which allows it to selectively inhibit specific pathways activated by PAR1. This selective inhibition can lead to fewer side effects and more targeted therapeutic effects compared to other PAR1 antagonists .

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C21H20Cl2N2O

Molecular Weight

387.3 g/mol

IUPAC Name

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrate;hydrochloride

InChI

InChI=1S/C21H17ClN2.ClH.H2O/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;;/h1-13H,14-15H2;1H;1H2

InChI Key

FOPYUSPZJBXRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.O.Cl

Origin of Product

United States

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